2,5-Dioctylbenzene-1,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioctylterephthalaldehyde is an organic compound with the molecular formula C24H38O2 It is a derivative of terephthalaldehyde, where two octyl groups are attached to the 2 and 5 positions of the benzene ring
Preparation Methods
The synthesis of 2,5-Dioctylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Alkylation: The terephthalaldehyde undergoes alkylation with octyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the octyl groups at the 2 and 5 positions of the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,5-Dioctylterephthalaldehyde.
Chemical Reactions Analysis
2,5-Dioctylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction, which is reversible and dependent on the reaction conditions.
Scientific Research Applications
2,5-Dioctylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials such as covalent organic frameworks (COFs) and paramagnetic microporous polymeric organic frameworks (POFs).
Mechanism of Action
The mechanism of action of 2,5-Dioctylterephthalaldehyde involves its reactivity as an aldehyde. The aldehyde groups can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or acetals, respectively. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, making the carbonyl carbon more electrophilic.
Comparison with Similar Compounds
2,5-Dioctylterephthalaldehyde can be compared with other similar compounds such as:
Terephthalaldehyde: The parent compound without the octyl groups.
2,5-Dihydroxyterephthalaldehyde: A derivative with hydroxyl groups instead of octyl groups.
2,5-Dimethylterephthalaldehyde: A derivative with methyl groups instead of octyl groups.
The uniqueness of 2,5-Dioctylterephthalaldehyde lies in the presence of long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or unsubstituted analogs.
Properties
CAS No. |
220980-45-0 |
---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2,5-dioctylterephthalaldehyde |
InChI |
InChI=1S/C24H38O2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
SEOYKLHHMQHQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.